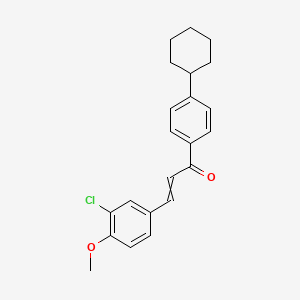

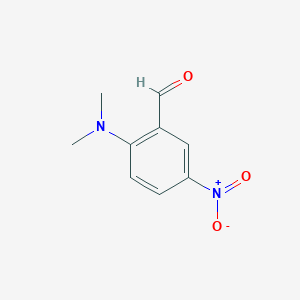

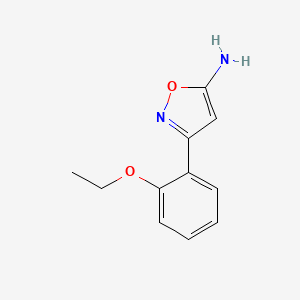

![molecular formula C14H11ClO B1308523 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone CAS No. 893734-53-7](/img/structure/B1308523.png)

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone is a chlorinated biphenyl with an ethanone group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related chlorinated aromatic ketones typically involves chlorination reactions or nucleophilic substitutions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, a chlorocyclopropyl derivative was prepared via nucleophilic substitution . These methods suggest that the synthesis of 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone could potentially be carried out through similar chlorination strategies or by functional group transformations on a biphenyl precursor.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a hydroxyphenyl ethanone derivative was determined by single crystal XRD . The molecular structure is influenced by the presence of the chloro substituent and the ketone group, which can affect the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

Chlorinated aromatic ketones can participate in various chemical reactions, including nucleophilic attacks at the carbonyl carbon or electrophilic substitution on the aromatic ring. The molecular electrostatic potential study of a pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks . These findings can be extrapolated to suggest that 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone may also undergo similar reactions due to the presence of the ketone group and the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The presence of the chloro group and the ketone functionality can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure and hydrogen bonding patterns of a hydroxyphenyl ethanone derivative were thoroughly investigated, revealing a unique hydrogen-bonded supramolecular network . These properties are crucial for understanding the behavior of the compound in different environments and can guide the development of new materials or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Chlorogenic Acid, a compound structurally related to biphenyl derivatives, has been extensively studied for its pharmacological effects. It possesses antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are crucial for the treatment of metabolic syndrome and related disorders. These properties highlight the potential of related compounds in drug discovery and the development of nutraceuticals for metabolic health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental Remediation

Research on Polychlorinated Biphenyls (PCBs), which share the chlorinated biphenyl component with the compound of interest, indicates the enduring environmental impact and the challenge of remediation. Strategies for degrading such stable compounds include microbial degradation and advanced chemical treatments, underscoring the importance of environmental science in addressing pollution from organohalides (Jing, Fusi, & Kjellerup, 2018).

Organic Synthesis and Chemical Reactivity

The synthesis and reactivity of hydroxycoumarins, which, like the compound , can be derived from biphenyl precursors, have broad applications in synthetic organic chemistry. These compounds serve as precursors for various heterocyclic compounds, demonstrating the fundamental role of biphenyl derivatives in the synthesis of biologically active molecules (Yoda, 2020).

Potential Health Effects

The health effects of chlorinated solvents and related compounds, including potential toxicity and environmental persistence, are a significant concern. Studies highlight the need for careful assessment and regulation of exposure to prevent adverse health outcomes, emphasizing the intersection between chemical research and public health (Ruder, 2006).

Eigenschaften

IUPAC Name |

1-[3-(3-chlorophenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCWWQZOBHDZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

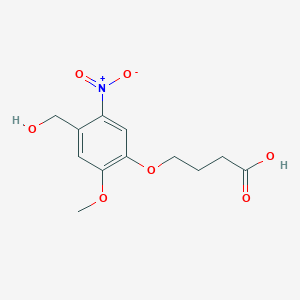

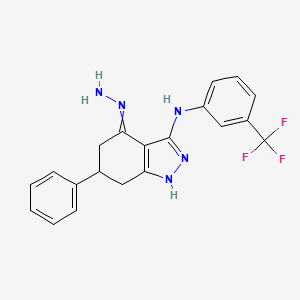

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

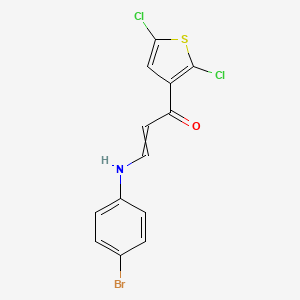

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

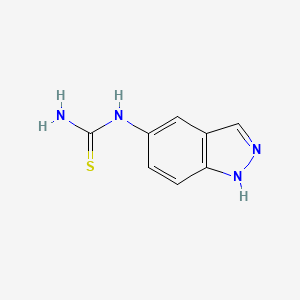

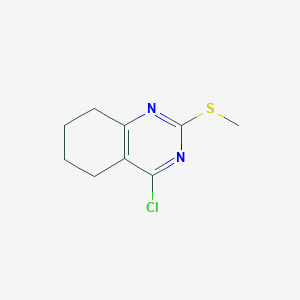

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

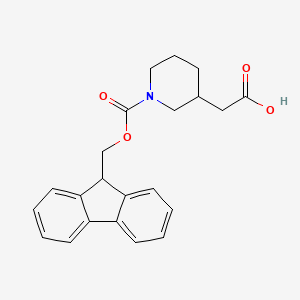

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)